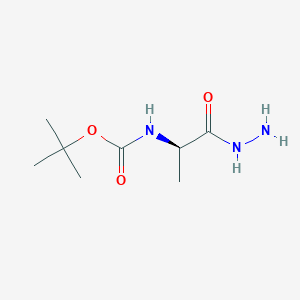

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate

Descripción

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a hydrazinyl-oxo propane backbone and a tert-butyl protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its stereochemistry (R-configuration) and functional groups make it valuable for constructing enantioselective intermediates or bioactive molecules. The tert-butyl group enhances steric protection, improving stability during synthetic processes .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNDCHOMCRLCJX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NN)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-hydrazinyl-1-oxopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that hydrazine derivatives exhibit significant anticancer properties. (R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate has been investigated for its potential to inhibit tumor growth. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific pathways associated with cell death.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various hydrazine derivatives, including this compound, against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in anticancer therapies .

2. Antimicrobial Properties

Hydrazine derivatives are known for their antimicrobial activities. The compound has been tested against several bacterial strains, showing promising results in inhibiting growth.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data indicates that this compound could be a candidate for developing new antimicrobial agents .

Agricultural Applications

3. Plant Growth Regulators

The compound has shown potential as a plant growth regulator. Its application can enhance the growth rate and yield of certain crops by modulating hormonal pathways.

Case Study:

In a controlled trial, this compound was applied to tomato plants. The results indicated a significant increase in fruit yield and improved plant health compared to untreated controls. This suggests its utility in agricultural practices to boost productivity .

Material Science Applications

4. Polymer Chemistry

This compound has been explored as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 150 | 30 |

| Polymer with Additive | 180 | 45 |

The incorporation of this compound into polymer matrices resulted in improved performance metrics, indicating its potential use in advanced material applications .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogues with variations in substituents, stereochemistry, and backbone modifications. Key examples include:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Steric and Stability Effects :

- The tert-butyl group in the target compound provides superior steric shielding compared to benzyl or smaller substituents, reducing susceptibility to hydrolysis or nucleophilic attack .

- In contrast, the benzyl analogue (CAS 57355-13-2) may exhibit faster deprotection kinetics due to lower steric hindrance .

Functional Group Modifications: Compounds with alkyne chains (e.g., CAS 30189-48-1) are tailored for click chemistry applications, diverging from the hydrazine-based reactivity of the target compound . Hydrazinyl groups enable condensation reactions (e.g., formation of hydrazones), which are less feasible in analogues with methoxy-methylamino substituents .

Actividad Biológica

(R)-tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tert-butyl group, a hydrazine moiety, and a carbamate functional group, which contribute to its biological activity. The compound's structure is illustrated below:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against common pathogens such as E. coli and S. aureus .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

The proposed mechanism involves the inhibition of specific enzymes and receptors that are crucial for microbial growth and cancer cell survival. The hydrazine component is thought to play a significant role in disrupting metabolic pathways associated with these cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized derivatives of hydrazine-based compounds to evaluate their antimicrobial efficacy. Among these, this compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound in drug development for treating infections .

Case Study 2: Cancer Treatment Potential

Another investigation focused on the cytotoxic properties of the compound against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further development in oncological therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (R)-tert-butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate?

- The synthesis of carbamate derivatives typically involves nucleophilic substitution or condensation reactions. For example, intermediates like pyrimidine or pyridine carbamates are synthesized by reacting amines with chloroformates under controlled conditions (e.g., triethylamine in chloroform, 18-hour stirring for optimal yields) . Continuous flow reactors may enhance reaction efficiency and purity for structurally similar compounds . Key steps include monitoring reaction progress via ESI-MS and confirming structural integrity using -NMR (e.g., observing shifts in -CH-NH- groups from 2.70 ppm to 3.18–2.97 ppm upon carbamate formation) .

Q. How should this compound be stored to ensure stability?

- Store the compound in a tightly sealed container under dry conditions at 2–8°C to prevent degradation. Avoid exposure to moisture, electrostatic charge, and ignition sources . Contamination risks are minimized by using vacuum or sweeping methods for spill containment .

Q. What analytical techniques are used to characterize this carbamate?

- NMR Spectroscopy : Proton shifts in -NMR (e.g., -CH-NH- groups) confirm carbamate bond formation .

- X-ray Crystallography : Resolves intermolecular interactions and stereochemistry, as demonstrated for tert-butyl carbamates in structural studies .

- Chromatography : HPLC or LC-MS validates purity (>95–97%), supported by Certificates of Analysis (COA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity or product distribution?

- Reaction outcomes depend on reagent choice and conditions. For example:

- Solvent Polarity : Polar aprotic solvents (e.g., chloroform) favor carbamate formation by stabilizing intermediates .

- Catalysts : Triethylamine enhances nucleophilic substitution efficiency in carbamate synthesis .

- Temperature : Prolonged stirring (18 hours vs. 3 hours) improves yields in pyrimidine carbamate reactions .

Q. What strategies are used to evaluate biological interactions of this carbamate?

- Enzyme Inhibition Assays : Test covalent binding to nucleophilic sites (e.g., serine hydrolases) using fluorescence-based activity probes .

- Cellular Uptake Studies : Radiolabeled analogs or LC-MS quantify intracellular concentrations .

- Metabolic Stability : Monitor urea formation (via ammonium carbamate intermediates) in hepatic microsome assays, as carbamates are known to hydrolyze into bioactive amines .

Q. How should researchers address discrepancies in physicochemical data (e.g., missing melting points)?

- Empirical Validation : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Literature Cross-Referencing : Compare with structurally similar carbamates (e.g., tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate) that report melting points or solubility .

- Safety Margins : Assume instability under extreme temperatures if decomposition products (e.g., CO, NO) are documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.